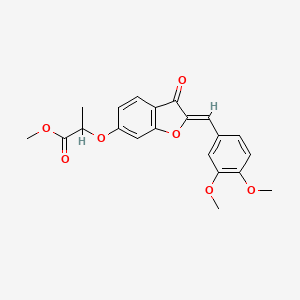![molecular formula C20H19N3O4 B2409692 4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide CAS No. 898426-56-7](/img/structure/B2409692.png)
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide is a complex organic compound that has gained attention due to its multifaceted applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide typically involves multi-step organic synthesis. Commonly, the process begins with the preparation of the pyrroloquinoline core via condensation reactions. Subsequent steps include the introduction of the nitrobenzamide group through nitration and amidation reactions. Typical conditions involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or base-promoted environments.
Industrial Production Methods
Industrial production often scales up these reactions, focusing on efficiency and yield. Continuous flow reactors and microwave-assisted synthesis are employed to enhance reaction rates and minimize by-products. Optimizing temperature, pressure, and reactant concentrations are critical for maximizing output while maintaining high purity.
化学反应分析
Types of Reactions It Undergoes
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide undergoes a variety of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The carbonyl group can participate in reduction reactions to form alcohol derivatives.
Substitution: The aromatic ring facilitates electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Typical reagents include hydrogen for reductions, oxidizing agents like potassium permanganate for oxidations, and various nucleophiles for substitution reactions. Conditions often require controlled environments, including specific pH and temperature ranges.
Major Products
The major products from these reactions vary widely, including:
Amines from nitro reduction
Alcohols from carbonyl reductions
Substituted aromatic compounds from electrophilic/nucleophilic substitutions
科学研究应用
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide has numerous applications in:
Chemistry: Used as an intermediate in organic synthesis and material science research.
Biology: Explored for its potential as a bioactive molecule in pharmacological studies.
Medicine: Investigated for its therapeutic potential, including anti-cancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with cellular proteins and enzymes, potentially inhibiting or modifying their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, signal transduction, and metabolic processes.
相似化合物的比较
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide stands out due to its unique structural features. Comparatively:
Similar Compounds: Other nitrobenzamides, pyrroloquinolines, and their derivatives
Uniqueness: Its specific combination of functional groups and ring structure confers distinctive reactivity and applications.
属性
IUPAC Name |
4-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-11-5-6-14(9-17(11)23(26)27)19(24)21-15-8-13-4-3-7-22-18(13)16(10-15)12(2)20(22)25/h5-6,8-10,12H,3-4,7H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJPELNGZXSFRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
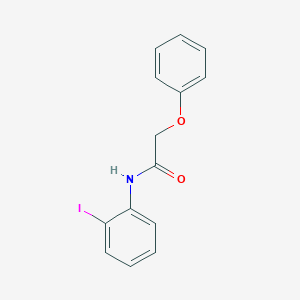
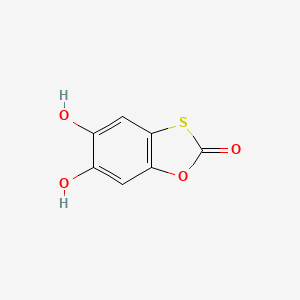
![2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2409611.png)
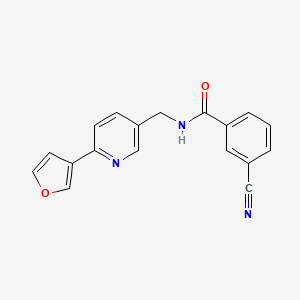
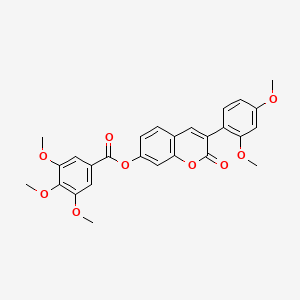
![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)
![1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2409620.png)
![N-cyclopentyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2409621.png)
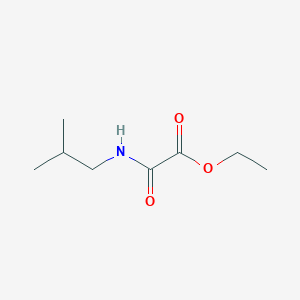
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2409626.png)

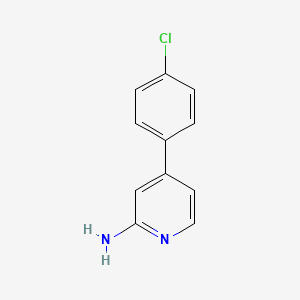
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)
